Di-tert-amyl Dicarbonate: A Technical Guide to the Tert-Amyloxycarbonyl (Taoc) Protecting Group
Di-tert-amyl Dicarbonate: A Technical Guide to the Tert-Amyloxycarbonyl (Taoc) Protecting Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. While di-tert-butyl dicarbonate (Boc anhydride) is the undisputed standard for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group, its homologue, di-tert-amyl dicarbonate, presents a nuanced alternative. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and application of di-tert-amyl dicarbonate. It serves as a critical resource for researchers seeking to employ the tert-amyloxycarbonyl (Taoc or Amoc) protecting group, a functional analogue to Boc. Due to the limited specific literature on the amyl derivative, this document leverages the extensive data available for di-tert-butyl dicarbonate as a comparative framework, offering field-proven insights and predictive analysis grounded in established chemical principles.
Introduction: Beyond the Boc Group
The protection of amine functionalities is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling precise chemical transformations.[1] The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new chiral centers.[2][3]
For decades, di-tert-butyl dicarbonate has been the reagent of choice for this purpose, installing the tert-butoxycarbonyl (Boc) group.[4][5] Its reactivity and cleavage kinetics are well-understood, making it a reliable tool.[6] Di-tert-amyl dicarbonate, also known as di-tert-pentyl dicarbonate, is the next homologue in the series. It serves as the precursor to the tert-amyloxycarbonyl (Taoc) group. While less common, the Taoc group offers a similar acid-labile protection strategy with potentially subtle yet significant differences in stability and cleavage rates stemming from the varied steric and electronic properties of the tert-amyl group compared to the tert-butyl group.
This guide will dissect the molecular structure, properties, and synthetic pathways related to di-tert-amyl dicarbonate, providing detailed protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.
Molecular Structure and Physicochemical Properties
The primary structural difference between di-tert-amyl dicarbonate and its butyl counterpart is the substitution of a methyl group on the tertiary carbon with an ethyl group. This seemingly minor change has tangible effects on the molecule's physical properties.
Caption: Comparative structures of Boc Anhydride and Di-tert-amyl Dicarbonate.
Physical Property Comparison
The additional ethyl groups in di-tert-amyl dicarbonate increase its molecular weight and are expected to influence its boiling point and density.
| Property | Di-tert-amyl dicarbonate | Di-tert-butyl dicarbonate | Source(s) |
| CAS Number | 68835-89-2 | 24424-99-5 | |
| Molecular Formula | C₁₂H₂₂O₅ | C₁₀H₁₈O₅ | |
| Molecular Weight | 246.3 g/mol | 218.25 g/mol | |
| Appearance | Colorless to light yellow liquid | Colorless solid or liquid | [4] |
| Boiling Point | 70 °C @ 0.05 mmHg | 56-57 °C @ 0.5 mmHg | [4] |
| Density | 1.006 g/mL @ 25 °C | 0.950 g/mL @ 25 °C | [4] |
| Refractive Index | n20/D 1.422 | n20/D 1.409 | |
| Storage Temp. | 2-8 °C | 2-8 °C |
Spectroscopic Characteristics
While specific spectra for di-tert-amyl dicarbonate are not widely published, its structure allows for clear prediction of its key spectroscopic features based on data from its butyl analogue.[7][8][9]
-
¹H NMR: The spectrum of di-tert-butyl dicarbonate shows a single sharp singlet at ~δ 1.50 ppm for the 18 equivalent protons of the two tert-butyl groups.[7] For di-tert-amyl dicarbonate, a more complex spectrum is expected:
-
A singlet for the 12 protons of the four methyl groups.
-
A quartet for the 4 protons of the two methylene (-CH₂-) groups.
-
A triplet for the 6 protons of the two terminal methyl (-CH₃) groups of the ethyl substituents.
-
-
¹³C NMR: The spectrum for di-tert-butyl dicarbonate shows signals for the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbonyl carbon (~155 ppm).[10] The di-tert-amyl dicarbonate spectrum would be expected to show additional signals for the methylene and terminal methyl carbons of the ethyl groups.
-
IR Spectroscopy: Like its butyl counterpart, di-tert-amyl dicarbonate is expected to exhibit strong characteristic carbonyl (C=O) stretching bands in the region of 1760-1820 cm⁻¹. The anhydride linkage results in two distinct bands, which are indicative of symmetric and asymmetric stretching modes.[7]
Synthesis of Di-tert-alkyl Dicarbonates
No specific, detailed synthesis protocol for di-tert-amyl dicarbonate is readily available in peer-reviewed literature. However, the established methods for synthesizing di-tert-butyl dicarbonate provide a reliable and adaptable template.[7][11] The most common laboratory preparation involves the conversion of a tertiary alkoxide to a tricarbonate intermediate, followed by catalyzed decarboxylation.
Caption: General workflow for the synthesis of di-tert-alkyl dicarbonates.
Experimental Protocol: Representative Synthesis of Di-tert-butyl Dicarbonate
This protocol is adapted from Organic Syntheses and serves as a validated template that can be modified for the amyl derivative by substituting potassium tert-butoxide with potassium tert-amyl oxide.[7]
CAUTION: This procedure involves highly toxic phosgene and carcinogenic benzene. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Part A: Di-tert-butyl tricarbonate
-
Apparatus Setup: Assemble a dry 1-L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet tube. Maintain a dry nitrogen atmosphere.
-
Initial Reaction: Charge the flask with alcohol-free potassium tert-butoxide (0.400 mol) and 550 mL of anhydrous tetrahydrofuran (THF). Stir to dissolve.
-
Carbonation: Cool the flask to between -20°C and -5°C using an ice-salt bath. Bubble anhydrous carbon dioxide through the solution with vigorous stirring for 30 minutes to form a thick slurry of potassium tert-butyl carbonate.
-
Phosgenation: While maintaining the CO₂ stream, prepare a solution of phosgene (~0.24 mol) in anhydrous benzene in the dropping funnel.
-
Tricarbonate Formation: Slowly add the phosgene solution to the cold, stirred slurry over 1-2 hours.
-
Workup: After addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Filter the mixture to remove potassium chloride. Concentrate the filtrate under reduced pressure to yield crude di-tert-butyl tricarbonate.
Part B: Di-tert-butyl dicarbonate
-
Decomposition: Dissolve the crude di-tert-butyl tricarbonate (0.0763 mol) in 75 mL of carbon tetrachloride in a beaker with a magnetic stirrer.
-
Catalysis: Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.89 mmol). Vigorous evolution of carbon dioxide will occur.
-
Reaction Monitoring: Stir the mixture at 25°C for 45 minutes until CO₂ evolution ceases. The reaction can be monitored by IR for the disappearance of the tricarbonate band at 1845 cm⁻¹.[7]
-
Purification: Add 35 mL of water containing a small amount of citric acid to make the aqueous layer slightly acidic. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.
-
Distillation: Distill the residual liquid under reduced pressure to yield pure di-tert-butyl dicarbonate (80-91% yield).[7]
Application in Amine Protection
The primary utility of di-tert-amyl dicarbonate is to introduce the tert-amyloxycarbonyl (Taoc) protecting group onto primary and secondary amines, converting them into carbamates. This transformation renders the nitrogen atom non-nucleophilic and non-basic, shielding it from a wide range of reagents.[4][6]
Mechanism of Protection
The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the dicarbonate. This is often catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP). The resulting tetrahedral intermediate collapses, forming the stable N-Taoc carbamate and releasing an unstable tert-amyl carbonate anion, which subsequently decomposes into carbon dioxide and tert-amyl alcohol.
Caption: Simplified mechanism for amine protection using di-tert-amyl dicarbonate.
Experimental Protocol: General N-Protection
This protocol is a standard procedure for Boc protection and is directly applicable for Taoc protection using di-tert-amyl dicarbonate.[12]
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-amyl dicarbonate (1.1-1.2 eq.) to the solution. If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq.) or sodium bicarbonate (1.5 eq.) to liberate the free amine. For less reactive amines, a catalytic amount of DMAP can be added.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or citric acid solution) to remove any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-Taoc protected product, which can be further purified by column chromatography or recrystallization if necessary.
Deprotection of the Taoc Group
Like the Boc group, the Taoc group is prized for its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions.[13] The cleavage mechanism is initiated by protonation of the carbonyl oxygen, followed by the loss of a stable tert-amyl carbocation, which decomposes to an alkene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.
The slightly higher stability of the tert-amyl carbocation relative to the tert-butyl carbocation suggests that the Taoc group may be cleaved at a slightly faster rate or under marginally milder acidic conditions than the Boc group, though this difference is often negligible in practice.
Caption: Workflow for the acidic cleavage of the Taoc protecting group.
Experimental Protocol: General N-Deprotection
-
Dissolution: Dissolve the N-Taoc protected substrate in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add a strong acid. A common choice is neat trifluoroacetic acid (TFA) or a solution of TFA in DCM (typically 25-50% v/v). Alternatively, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be used.[4]
-
Scavengers: If the substrate contains sensitive functional groups susceptible to alkylation by the released tert-amyl carbocation (e.g., tryptophan or methionine residues), add a scavenger such as triisopropylsilane (TIPS, 2-5%) or anisole.[4][14]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product is often an amine salt (e.g., trifluoroacetate). It can be used directly, or the free amine can be obtained by neutralization with a mild base and subsequent extraction.
Safety and Handling
A specific Safety Data Sheet (SDS) for di-tert-amyl dicarbonate is not widely available. However, given its structural and functional similarity to di-tert-butyl dicarbonate, it must be handled with extreme caution, assuming similar or identical hazards. Di-tert-butyl dicarbonate is classified as a flammable solid/liquid that is fatal if inhaled.[15][16][17]
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Examples) | Source(s) |
| Flammability | H226/H228: Flammable liquid and vapour / Flammable solid | P210: Keep away from heat/sparks/open flames. | [16][18] |
| Acute Toxicity | H330: Fatal if inhaled | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P284: Wear respiratory protection. P304+P340: IF INHALED: Remove person to fresh air. P310: Immediately call a POISON CENTER/doctor. | [15][16][18] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15][18] |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage / irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [15][18] |
| Sensitization | H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. | [15][16] |
Handling Recommendations:
-
Always handle di-tert-amyl dicarbonate in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of vapors or mist. Use respiratory protection if there is a risk of exposure.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8 °C), away from ignition sources.
Conclusion
Di-tert-amyl dicarbonate is a valuable, albeit less common, reagent for the introduction of the tert-amyloxycarbonyl (Taoc) amine protecting group. Its chemical properties, reactivity, and applications closely mirror those of the ubiquitous di-tert-butyl dicarbonate. The Taoc group provides robust protection under basic and nucleophilic conditions while being readily cleaved with acid, making it a fully competent member of the tertiary alkoxycarbonyl class of protecting groups. For the synthetic chemist, the choice between Boc and Taoc may be driven by specific needs for modulating solubility or by subtle, substrate-dependent differences in the kinetics of deprotection. This guide provides the foundational knowledge, representative protocols, and safety considerations necessary for the effective and safe implementation of di-tert-amyl dicarbonate in advanced organic synthesis.
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Gurjar, M. K., & Mohapatra, D. K. (1999). Di-tert-butyl Dicarbonate: A Novel Reagent for the Efficient Synthesis of Dipeptides under Mild Conditions. The Journal of Organic Chemistry, 64(18), 6879–6880. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Di-tert-butyl dicarbonate. In Wikipedia. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Retrieved from [Link]
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